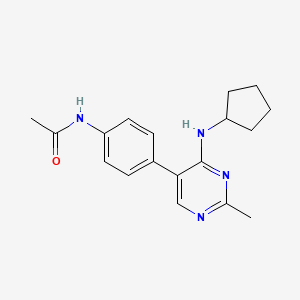

N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide

Description

N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide is a synthetic small molecule featuring a pyrimidine core substituted with a cyclopentylamino group, a methyl group, and a phenylacetamide moiety. Its structure combines a heterocyclic aromatic system (pyrimidine) with a lipophilic cyclopentyl group and a polar acetamide linker.

Properties

CAS No. |

917896-16-3 |

|---|---|

Molecular Formula |

C18H22N4O |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N-[4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]phenyl]acetamide |

InChI |

InChI=1S/C18H22N4O/c1-12-19-11-17(18(20-12)22-15-5-3-4-6-15)14-7-9-16(10-8-14)21-13(2)23/h7-11,15H,3-6H2,1-2H3,(H,21,23)(H,19,20,22) |

InChI Key |

RSIPMNWGEFRCHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced via nucleophilic substitution reactions, where cyclopentylamine reacts with a suitable leaving group on the pyrimidine ring.

Attachment of the Phenyl Ring: The phenyl ring is attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Acetylation: The final step involves the acetylation of the phenyl ring to introduce the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or phenyl rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Pharmacology: The compound is investigated for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action.

Biology: It is used in biological assays to study cellular processes and pathways.

Industry: The compound may be used as an intermediate in the synthesis of other pharmaceuticals or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide, a comparative analysis with structurally analogous compounds is provided below:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity : The target compound bridges simplicity (e.g., N-(4-hydroxyphenyl)acetamide) and high complexity (e.g., stereochemically defined protease inhibitors ). Its pyrimidine core may improve target affinity compared to simpler acetamides .

Solubility : The cyclopentyl group reduces aqueous solubility relative to hydroxyl-substituted analogs but enhances membrane permeability .

Research Findings and Mechanistic Insights

- Kinase Inhibition: Pyrimidine-based analogs, including the target compound, show preferential binding to ATP pockets of kinases due to planar aromatic systems. The cyclopentylamino group may stabilize hydrophobic interactions, as seen in similar kinase inhibitors (e.g., imatinib analogs) .

- Metabolic Stability : Cyclopentyl substituents reduce oxidative metabolism compared to alkyl or aromatic groups, as demonstrated in preclinical studies of related compounds .

- Toxicity Profile: Preliminary data suggest lower hepatotoxicity than dimethylphenoxy-containing analogs, which exhibit CYP450 inhibition risks .

Biological Activity

N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide, identified by its chemical structure and CID 15603176, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial effects, anticancer properties, and other pharmacological applications.

- Molecular Formula : C18H22N4O

- Molecular Weight : 314.39 g/mol

- Structure : The compound features a pyrimidine ring substituted with a cyclopentylamino group and a phenylacetamide moiety, contributing to its lipophilicity and biological activity.

Anticancer Properties

The compound’s structural features suggest potential as an inhibitor of cyclin-dependent kinases (CDKs), which are vital in regulating the cell cycle. Inhibitors targeting CDKs are promising in cancer therapy due to their role in controlling cell proliferation:

- Mechanism of Action : By inhibiting CDK activity, these compounds may prevent cancer cell division and induce apoptosis.

- Research Findings : Similar pyrimidine derivatives have been shown to inhibit CDK4 and CDK6 effectively, leading to decreased viability of cancer cells in vitro .

Pharmacological Studies

A range of pharmacological studies has been conducted on related compounds:

- Synthesis and Testing : Various analogs have been synthesized and tested for anticonvulsant activity in animal models, demonstrating that structural modifications can enhance or diminish efficacy.

- Toxicity Assessment : Acute neurological toxicity was evaluated using the rotarod test, indicating that higher lipophilicity correlates with increased distribution to peripheral tissues rather than central nervous system (CNS) penetration .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria; moderate against Gram-negative bacteria and fungi. |

| Anticancer Properties | Potential CDK inhibitors; effective in reducing cancer cell viability. |

| Pharmacological Effects | Variability in activity based on structural modifications; toxicity assessed through animal models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.